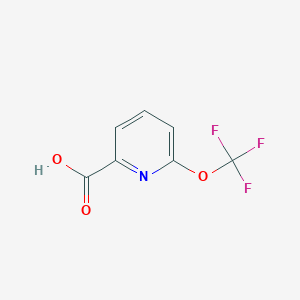
6-(Trifluoromethoxy)picolinic acid
説明
科学的研究の応用
Photophysical Properties
- 6-Phosphoryl picolinic acid derivatives, related to 6-(Trifluoromethoxy)picolinic acid, have been studied as sensitizers for europium and terbium. These derivatives show bright emissions, particularly for terbium, and have higher stability constants than carboxylate analogues, making them significant in photophysical studies (Andres & Chauvin, 2011).
Coordination Chemistry
- Tris-picolinate complexes of rhodium and iridium, which include picolinic acid, demonstrate unique structural and electrochemical properties. These complexes, involving bidentate N,O-donors, are of interest in coordination chemistry due to their intense MLCT transitions and oxidation-reduction potentials (Basu et al., 2005).
Microbial Degradation
- Picolinic acid, closely related to 6-(Trifluoromethoxy)picolinic acid, is a common metabolite of L-tryptophan and is an essential intermediate in organic chemical synthesis. Studies have revealed gene clusters responsible for the complete degradation of picolinic acid in bacteria, providing insights into the catabolic mechanisms of this compound (Qiu et al., 2019).
Organic Synthesis
- Picolinic acid and its derivatives are used in the Mitsunobu reaction, a critical reaction in organic synthesis. The resulting esters from this reaction can be cleaved under neutral conditions, highlighting the versatility of picolinic acid in synthetic chemistry (Sammakia & Jacobs, 1999).
Catalysis
- Picolinic acid has been identified as an effective catalyst in the chromic acid oxidation of alcohols. Its unique reaction mechanism, involving a termolecular complex formation, is relevant for understanding catalytic processes in organic chemistry (Roček & Peng, 1977).
Environmental Applications
- Biodegradation studies have shown that picolinic acid can be metabolized by bacteria like Rhodococcus, suggesting its potential use in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Optoelectronic Properties
- Studies involving picolinic acid derivatives in optoelectronic devices, like OLEDs, have demonstrated improved optoelectronic properties. These findings are significant for the development of advanced materials in electronics (Xiao et al., 2009).
将来の方向性
Research on picolinic acid and its derivatives, including 6-(Trifluoromethoxy)picolinic acid, is ongoing. Recent studies have highlighted the potential of picolinic acid as a broad-spectrum antiviral . The team hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Another study has demonstrated the potential of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential lead structures in the discovery of novel synthetic auxin herbicides .
作用機序
Target of Action
The primary target of 6-(Trifluoromethoxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(Trifluoromethoxy)picolinic acid acts by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .
Biochemical Pathways
It is known that the compound’s action on zfps can disrupt various biological processes, including those involved in viral replication and packaging, as well as normal cell homeostasis .
Result of Action
The result of 6-(Trifluoromethoxy)picolinic acid’s action is the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . This can lead to the prevention or treatment of certain viral infections .
特性
IUPAC Name |
6-(trifluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUDFAFRAROJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)picolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)


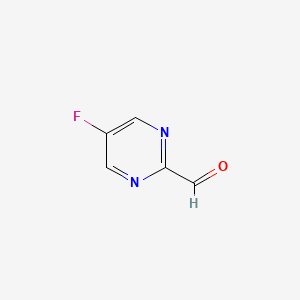
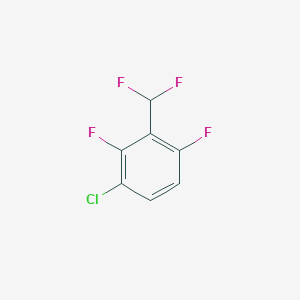
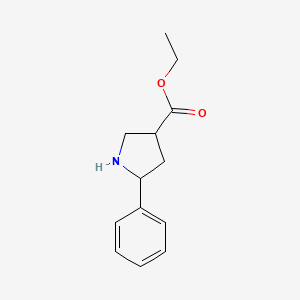
![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)
![2-{4-[2-(2-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392401.png)
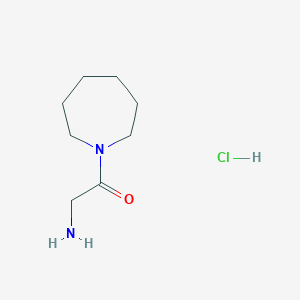
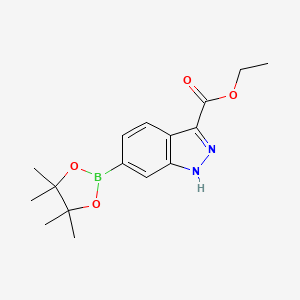
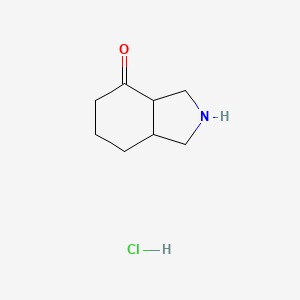

![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)
